
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives typically involves multistep chemical reactions that may include cyclization, acylation, and substitution processes. For instance, novel derivatives of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide, which share a similar structural framework, have been synthesized through a sequence involving chloroacetyl chloride, hydrazine hydrate, and dichloroquinoline. These methods emphasize the versatility and complexity of synthesizing such compounds, highlighting the importance of precise reaction conditions and reagents (Bhoi et al., 2015).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by spectroscopic techniques, including NMR, IR, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions within these compounds. For example, X-ray crystallography has been used to elucidate the coplanar conformation of styrylquinoline derivatives, indicating the influence of molecular structure on the physical and chemical properties of these compounds (Li et al., 2007).
Chemical Reactions and Properties
Tetrahydroquinoline derivatives participate in various chemical reactions, including cyclopropanation, heterocyclization, and Schmidt reactions. These reactions can significantly alter the chemical and physical properties of the compounds, enabling the synthesis of novel derivatives with desired characteristics. For example, the cyclopropanation of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid led to the formation of doubly constrained ACC derivatives, showcasing the reactivity and potential for generating complex molecular architectures (Szakonyi et al., 2002).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of substituents on the tetrahydroquinoline core. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal stability and phase transitions of these compounds.
Chemical Properties Analysis
The chemical properties of tetrahydroquinoline derivatives, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are essential for understanding their behavior in chemical reactions and potential applications. The electronic structure, as determined by spectroscopic methods, plays a significant role in defining these properties. Studies on derivatives like N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide illustrate the impact of functional groups on the chemical reactivity and interactions of these compounds (Mao et al., 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research in synthetic chemistry has led to the development of methods for creating complex quinoline derivatives, which are essential in medicinal chemistry for their potential biological activities. For instance, studies have demonstrated the synthesis of pyranoquinolines and related heterocyclic compounds through the cyclization of coumarins and benzoylacetamides, showcasing the versatility of quinoline derivatives in generating novel chemical entities (Mulwad & Dalvi, 2003). Similarly, the development of an improved synthetic route for N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide highlights the ongoing efforts to optimize the synthesis of quinoline derivatives for various applications, including drug discovery and development (Mao et al., 2012).
Structural and Property Studies
The structural aspects and properties of quinoline derivatives have been extensively studied to understand their chemical behavior and potential applications. For example, research on amide-containing isoquinoline derivatives has revealed their ability to form gels or crystalline solids depending on the treatment with different mineral acids, offering insights into their physical properties and potential uses in material science (Karmakar et al., 2007).
Potential Biological Activities
Quinoline derivatives have been explored for their potential biological activities, including antimicrobial and antitumor effects. Novel synthesis routes have led to the creation of quinazolinone analogs, showing promise in antimicrobial applications. These compounds' activities against various microorganisms suggest their potential as leads for developing new antimicrobial agents (Bhoi et al., 2015). Furthermore, the antitumor activities of benzyl-substituted quinazolinones highlight the therapeutic potential of quinoline derivatives in cancer treatment, emphasizing the importance of ongoing research in this area (Al-Suwaidan et al., 2016).
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c25-19-8-11-21(12-9-19)30-16-23(28)26-20-10-13-22-18(15-20)7-4-14-27(22)24(29)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJCPUZSGBNNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

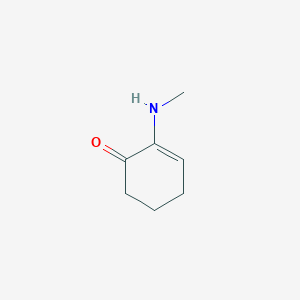

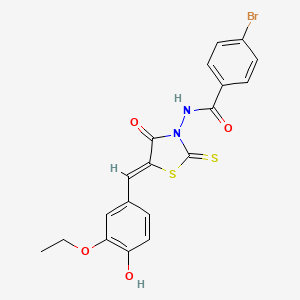
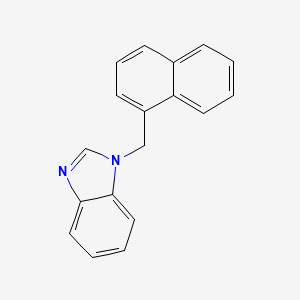
![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)
![1-(Azepan-1-yl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2480498.png)
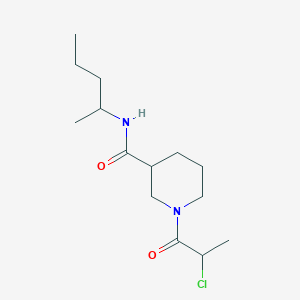
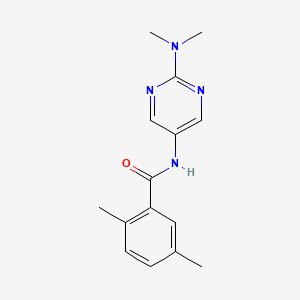
![Methyl (1R,2R,4R,5R)-5-(prop-2-enoylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2480506.png)
![2-Cyclopropyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2480507.png)
![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)
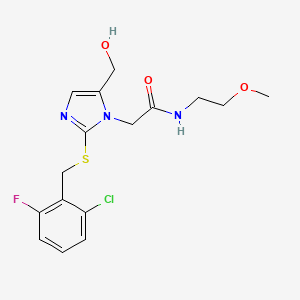
![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)
